3-(3-Carboxypropanamido)-4-methylbenzoic acid

Description

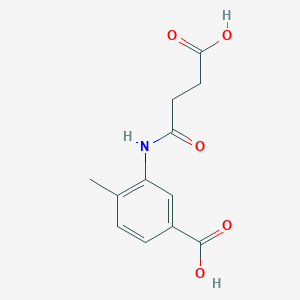

Structure

3D Structure

Properties

IUPAC Name |

3-(3-carboxypropanoylamino)-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7-2-3-8(12(17)18)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUUIIDXMPFVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 3 3 Carboxypropanamido 4 Methylbenzoic Acid

Retrosynthetic Analysis of 3-(3-Carboxypropanamido)-4-methylbenzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. This process helps in designing a logical and efficient forward synthetic plan.

The structure of this compound features a central amide linkage. This amide bond is the most logical point for a primary retrosynthetic disconnection (C-N bond cleavage).

This disconnection approach simplifies the target molecule into two key precursors:

An aromatic amine: 3-Amino-4-methylbenzoic acid. biosynth.com

A dicarboxylic acid derivative: Succinic acid or, more commonly, its more reactive form, succinic anhydride (B1165640).

This strategy is advantageous as it utilizes readily available and relatively inexpensive starting materials. The two carboxylic acid functionalities present in the final structure are sourced directly from these precursors, requiring no additional functional group interconversions in the main synthetic step.

Table 1: Precursors Identified Through Retrosynthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3-Amino-4-methylbenzoic acid | C₈H₉NO₂ | Provides the aromatic backbone and the amine functionality for amide bond formation. |

The formation of the amide bond is the crucial step in the synthesis of the target molecule. This transformation involves the acylation of the amine group of 3-amino-4-methylbenzoic acid with a derivative of succinic acid. While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures and results in low yields. nih.gov Therefore, activation of the carboxylic acid is typically necessary.

Route 1: Using a Cyclic Anhydride The most direct route involves the use of succinic anhydride. The reaction between an amine and a cyclic anhydride is generally efficient and proceeds without the need for a coupling reagent. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the desired amide-acid structure in a single step. This method is often high-yielding and atom-economical.

Route 2: Using Coupling Reagents Alternatively, if starting from succinic acid itself, a coupling reagent is required to activate the carboxylic acid. The presence of carboxamide groups is a feature in a vast number of biologically significant compounds, and numerous methods have been developed for their synthesis. researchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. unimi.it

Common coupling strategies include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU are highly effective but are often reserved for more challenging couplings, such as in peptide synthesis.

Lewis Acids: Catalysts like titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, often providing the corresponding amide products in good to excellent yields. nih.gov

Table 2: Comparison of Amide Bond Formation Strategies

| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Anhydride Acylation | None (Succinic Anhydride) | Aprotic solvent (e.g., THF, DMF), Room Temp. to mild heat | High atom economy, no coupling reagent needed, clean reaction. | Limited to the use of anhydrides. |

| Carbodiimide Coupling | EDC, DCC | Organic solvent (e.g., DCM, DMF), often with an additive like HOBt or DMAP | Widely applicable, effective for many substrates. | Can produce insoluble urea (B33335) byproducts (DCC), potential for racemization with chiral centers. |

Classical and Modern Synthetic Approaches to this compound and its Analogues

The practical synthesis of the target compound builds upon the retrosynthetic plan, focusing on optimizing reaction conditions and managing functional group compatibility.

The most classical and efficient pathway is the direct reaction between 3-amino-4-methylbenzoic acid and succinic anhydride.

Proposed Synthetic Step:

Dissolution: 3-Amino-4-methylbenzoic acid is dissolved in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dioxane.

Acylation: Succinic anhydride, typically dissolved in the same solvent, is added to the solution (often portion-wise or as a solution) at room temperature.

Reaction: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-60 °C) to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the product can often be isolated by precipitation. Adding the reaction mixture to an anti-solvent (like water or an acidified aqueous solution) causes the dicarboxylic acid product to precipitate. The solid is then collected by filtration, washed, and dried.

This one-step process is highly effective due to the enhanced reactivity of the cyclic anhydride compared to the corresponding dicarboxylic acid.

Protecting groups are often essential in multi-step synthesis to prevent unwanted side reactions at reactive functional groups. libretexts.org For the synthesis of this compound, the necessity of protecting groups depends heavily on the chosen synthetic route.

For the Succinic Anhydride Route: In the direct reaction of 3-amino-4-methylbenzoic acid with succinic anhydride, protecting groups are generally not required. The amine is significantly more nucleophilic than the carboxylate anion (which would be formed under basic conditions), ensuring selective reaction at the desired site. The reaction is typically run under neutral or slightly acidic conditions where the carboxylic acid is protonated and relatively unreactive as a nucleophile.

For Routes Using Coupling Reagents: If succinic acid were used with a coupling reagent like EDC, the presence of the free carboxylic acid on the 3-amino-4-methylbenzoic acid precursor could potentially lead to side reactions, such as polymerization. In such a scenario, a protecting group strategy might be employed:

Protect the Carboxylic Acid: The carboxylic acid of 3-amino-4-methylbenzoic acid could be protected as an ester (e.g., a methyl or benzyl (B1604629) ester).

Amide Coupling: The protected amine is then reacted with succinic acid (or its mono-protected form) using a coupling reagent.

Deprotection: The final step would be the hydrolysis of the ester(s) to reveal the free carboxylic acids. orgsyn.orgchemicalbook.com

For laboratory-scale synthesis, several factors can be optimized to maximize yield and purity.

Stoichiometry: Using a slight excess (e.g., 1.05 to 1.1 equivalents) of the succinic anhydride can help drive the reaction to completion, ensuring all the 3-amino-4-methylbenzoic acid is consumed.

Solvent Choice: The solvent should be able to dissolve the starting materials but may allow the product to precipitate upon formation or during work-up, simplifying purification. Anhydrous solvents are preferred to prevent hydrolysis of the succinic anhydride.

Temperature and Reaction Time: While the reaction often proceeds well at room temperature, gentle heating can increase the reaction rate. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and avoid potential side reactions from prolonged heating.

Purification: The primary method for purification would be recrystallization. A suitable solvent system (e.g., water, ethanol (B145695)/water, or ethyl acetate (B1210297)/hexanes) would be chosen to dissolve the crude product at an elevated temperature, with the pure compound crystallizing out upon cooling, leaving impurities behind in the solvent. The purity of the final product can be confirmed by techniques such as NMR spectroscopy and melting point analysis.

Green Chemistry Principles in the Synthesis of this compound

Utilization of Environmentally Benign Solvents and Reagents

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of mass in a chemical process and contribute significantly to waste and environmental pollution. Traditional solvents for acylation reactions, such as toluene, have been effective but are associated with environmental and health concerns. The trend in green chemistry is to replace such volatile organic compounds (VOCs) with more sustainable alternatives.

Several solvent selection guides have been developed by pharmaceutical companies and academic institutions to aid chemists in choosing greener options. These guides typically rank solvents based on safety, health, and environmental criteria. rsc.orgwhiterose.ac.ukubc.cascribd.com

Table 1: General Classification of Solvents by Green Chemistry Principles This table is generated based on information from multiple solvent selection guides.

| Classification | Examples | Rationale |

| Recommended | Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate, Isopropyl acetate | Low toxicity, biodegradable, derived from renewable resources (for alcohols). rsc.org |

| Problematic | Toluene, Heptane, Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) | Environmental and/or health concerns, but may be necessary for certain reactions. rsc.org |

| Hazardous | Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF) | High toxicity, carcinogenicity, or significant environmental impact. whiterose.ac.uk |

For the synthesis of this compound, the use of recommended solvents like ethyl acetate or a mixture of ethanol and water could be explored. The feasibility of using these greener solvents would depend on the solubility of the starting materials, 3-amino-4-methylbenzoic acid and succinic anhydride, and the product.

Solvent-free, or neat, reaction conditions represent an even greener approach. utoronto.ca Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions without a solvent, often leading to shorter reaction times, increased yields, and reduced energy consumption. The synthesis of related N-aryl succinimides has been successfully demonstrated using microwave irradiation in the absence of a solvent, suggesting that the initial acylation step to form the succinamic acid could also be amenable to this technique.

Catalyst Development for Sustainable Synthesis Pathways

The acylation of an amine with an anhydride can often proceed without a catalyst, particularly at elevated temperatures. However, the use of a catalyst can enable the reaction to occur under milder conditions, potentially reducing energy consumption and the formation of byproducts. In the context of green chemistry, the focus is on developing catalysts that are non-toxic, efficient in small quantities, and ideally reusable.

While specific catalysts for the synthesis of this compound are not extensively documented in the literature, general catalysts for amidation reactions can be considered. Boron-based catalysts, such as boric acid and borate (B1201080) esters, have been shown to be effective for the direct amidation of carboxylic acids and amines. acs.org Lewis acids, in general, can activate the anhydride towards nucleophilic attack. The use of heterogeneous catalysts is particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled. Niobium pentoxide (Nb2O5) has been reported as a reusable and water-tolerant Lewis acid catalyst for the synthesis of imides from dicarboxylic anhydrides and amines, indicating its potential applicability in the synthesis of the intermediate succinamic acid.

The development of organocatalysts is another promising avenue. These are small organic molecules that can catalyze reactions without the need for metals, which can be toxic and difficult to remove from the final product. For the ring-opening of anhydrides, simple organic acids or bases could potentially serve as catalysts.

Atom Economy and E-factor Considerations in Synthetic Route Design

Atom economy and the Environmental Factor (E-factor) are key metrics used to evaluate the greenness of a chemical process.

Atom Economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 3-amino-4-methylbenzoic acid and succinic anhydride, the reaction is an addition reaction where all the atoms of the reactants are incorporated into the product.

Calculation of Atom Economy:

Molecular Weight of 3-amino-4-methylbenzoic acid (C8H9NO2): 151.16 g/mol

Molecular Weight of Succinic anhydride (C4H4O3): 100.07 g/mol

Molecular Weight of this compound (C12H13NO5): 251.23 g/mol

Atom Economy (%) = (251.23 / (151.16 + 100.07)) x 100 = 100%

An atom economy of 100% is ideal and signifies that the reaction itself produces no waste in the form of byproducts.

The Environmental Factor (E-factor) provides a more practical measure of the environmental impact of a process by considering the total amount of waste generated. It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes everything that is not the desired product, such as solvent losses, unreacted starting materials, catalyst residues, and byproducts from work-up and purification steps. The ideal E-factor is 0.

Table 2: Typical E-factors in Different Chemical Industry Sectors

| Industry Sector | Annual Production (tonnes) | E-factor (kg waste/kg product) |

| Oil refining | 10^6 - 10^8 | < 0.1 |

| Bulk chemicals | 10^4 - 10^6 | < 1 - 5 |

| Fine chemicals | 10^2 - 10^4 | 5 - 50 |

| Pharmaceuticals | 10 - 10^3 | 25 - >100 |

The synthesis of a specialty chemical like this compound would likely fall into the fine chemicals or pharmaceutical intermediates category, where E-factors can be significant. To minimize the E-factor for this synthesis, several strategies can be employed:

Solvent Reduction and Recycling: Using minimal amounts of solvent or implementing solvent-free conditions, and recycling solvents where possible, can drastically reduce waste.

Catalyst Selection: Employing a recyclable heterogeneous catalyst avoids the waste associated with stoichiometric reagents and simplifies purification.

Process Optimization: Optimizing reaction conditions (temperature, time, stoichiometry) to maximize yield and minimize the formation of impurities reduces the need for extensive purification, which is often a major source of waste.

Efficient Work-up and Purification: Developing work-up procedures that use smaller volumes of water and environmentally benign solvents, and employing purification techniques that minimize solvent use, such as crystallization over chromatography, will lower the E-factor.

By carefully considering these green chemistry principles in the design of the synthetic route for this compound, it is possible to develop a process that is not only efficient and economically viable but also environmentally sustainable.

Elucidation of Reaction Mechanisms and Kinetics Involving 3 3 Carboxypropanamido 4 Methylbenzoic Acid

Mechanistic Investigations of Amidation Reactions Leading to the Compound

The synthesis of 3-(3-carboxypropanamido)-4-methylbenzoic acid is typically achieved through the amidation of 3-amino-4-methylbenzoic acid with succinic anhydride (B1165640). This reaction proceeds via a nucleophilic acyl substitution mechanism.

The initial step involves the nucleophilic attack of the amino group of 3-amino-4-methylbenzoic acid on one of the carbonyl carbons of succinic anhydride. This attack is facilitated by the lone pair of electrons on the nitrogen atom. The anhydride is a good acylating agent due to the electron-withdrawing nature of the second carbonyl group, which makes the carbonyl carbons highly electrophilic. This initial attack results in the formation of a tetrahedral intermediate.

Subsequently, the tetrahedral intermediate collapses, leading to the opening of the anhydride ring and the formation of the amide bond. A proton transfer step then occurs, where the negatively charged carboxylate group abstracts a proton from the newly formed, positively charged amide nitrogen, yielding the final product, this compound. The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the reactants.

Reaction Kinetics of Functional Group Transformations within the Compound

The two carboxylic acid groups and the amide group within this compound can undergo various transformations. For instance, the carboxylic acid groups can be esterified or converted to acid chlorides. The kinetics of these transformations are well-established for benzoic acid and succinic acid derivatives.

Esterification, typically carried out under acidic conditions (e.g., Fischer esterification), follows a mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water. The rate of esterification would likely differ for the two carboxylic acid groups due to their different electronic environments. The carboxylic acid group on the benzoic acid ring is influenced by the electron-donating methyl group and the electron-withdrawing amido group, while the terminal carboxylic acid group of the succinyl moiety is more aliphatic in nature.

The following table provides a hypothetical comparison of the relative initial rates of mono-esterification at each carboxylic acid position under identical acidic conditions, based on general electronic effects.

| Carboxylic Acid Position | Expected Relative Initial Rate of Esterification | Rationale |

| Benzoic Acid Moiety | 1 | The aromatic ring and the amido group influence the reactivity of this carboxyl group. |

| Succinyl Moiety | >1 | This aliphatic carboxyl group is generally more accessible and less sterically hindered. |

This table is illustrative and based on general principles of organic reactivity, as specific kinetic data for this compound is not available.

Studies on the Hydrolysis and Stability of the Amide Linkage under various conditions

The stability of the amide linkage in this compound is a critical aspect, particularly its susceptibility to hydrolysis under acidic or basic conditions. Amide hydrolysis is generally a slow process due to the resonance stabilization of the amide bond.

Under acidic conditions, the mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 3-amino-4-methylbenzoic acid lead to the formation of succinic acid. The rate of acid-catalyzed hydrolysis is dependent on the acid concentration and temperature. Studies on similar N-aryl succinimides have shown that the reaction often proceeds through an A-2 mechanism, where the protonated substrate is attacked by water in the rate-determining step. jcsp.org.pk

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 3-amino-4-methylbenzoate anion as the leaving group, which is a relatively poor leaving group, making base-catalyzed hydrolysis generally less facile than acid-catalyzed hydrolysis for this type of amide. The stability of the amide bond is significantly influenced by the pH of the solution.

The table below illustrates the expected relative stability of the amide bond under different pH conditions.

| Condition | pH Range | Expected Relative Stability | General Mechanism |

| Strongly Acidic | < 2 | Low | A-2 mechanism, protonation of carbonyl oxygen |

| Weakly Acidic to Neutral | 2-6 | High | Slow, uncatalyzed hydrolysis |

| Neutral | 7 | Very High | Minimal hydrolysis |

| Weakly Basic | 8-11 | High | Slow nucleophilic attack by OH- |

| Strongly Basic | > 12 | Moderate to Low | Nucleophilic attack by OH-, formation of a dianionic intermediate |

This table is based on the general principles of amide hydrolysis and data for analogous compounds. jcsp.org.pk

Radical Reactions and Photo-induced Transformations involving the Compound

The methyl group on the benzoic acid ring is susceptible to free radical reactions, such as benzylic halogenation. In the presence of a radical initiator (e.g., AIBN or UV light) and a halogen source like N-bromosuccinimide (NBS), the benzylic hydrogens of the methyl group can be substituted with a halogen atom. This reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. The benzylic radical intermediate is stabilized by resonance with the aromatic ring. chegg.com

Photo-induced transformations of this compound could potentially involve several pathways, although specific studies on this compound are lacking. Aromatic amides and carboxylic acids can undergo various photochemical reactions. For instance, irradiation with UV light could potentially lead to cleavage of the amide bond or decarboxylation. The presence of the aromatic ring suggests the possibility of photo-induced electron transfer processes or the formation of excited states that could lead to cyclization or rearrangement reactions, depending on the reaction conditions and the presence of other reactive species. The photostability of the compound would be an important factor to consider in applications where it might be exposed to light. researchgate.net

Advanced Spectroscopic and Structural Methodologies for Characterization of 3 3 Carboxypropanamido 4 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

¹H NMR and ¹³C NMR Spectral Interpretation for Connectivity and Chemical Environment

One-dimensional ¹H and ¹³C NMR spectra are critical for establishing the basic connectivity of 3-(3-Carboxypropanamido)-4-methylbenzoic acid. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their functional group type.

¹H NMR Spectroscopy: The expected proton signals for the molecule are assigned based on established chemical shift ranges for similar structural motifs. The aromatic region would display signals for the three protons on the benzoic acid ring. The succinyl moiety would show two distinct methylene (B1212753) signals, appearing as triplets due to coupling with each other. The methyl group attached to the aromatic ring would appear as a singlet, and the amide proton would also be a singlet, which may be broad. The two carboxylic acid protons would present as broad singlets at a downfield chemical shift, and their signals may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. Key signals would include two distinct carbonyl carbons for the amide and the two carboxylic acid groups. The aromatic carbons would appear in the typical downfield region for substituted benzene (B151609) rings. The aliphatic carbons of the methyl group and the two methylene groups of the succinyl chain would be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data Predicted data is based on analogous structures and standard chemical shift increments. The exact experimental values can vary based on solvent and concentration.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | d, dd, s | 115 - 145 |

| Amide NH | 9.5 - 10.5 | s (broad) | - |

| Carboxyl OH (x2) | 11.0 - 13.0 | s (broad) | - |

| Succinyl CH₂ (α to C=O) | ~2.7 | t | ~32 |

| Succinyl CH₂ (β to C=O) | ~2.6 | t | ~29 |

| Aromatic CH₃ | ~2.4 | s | ~18 |

| Amide C=O | - | - | ~172 |

| Carboxyl C=O (x2) | - | - | ~168, ~175 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between different nuclei. hmdb.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key COSY correlation would be observed between the two diastereotopic methylene protons of the succinyl group, confirming their connectivity. Correlations between the aromatic protons would help delineate their substitution pattern on the benzoic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively assign the proton signals for the aromatic CHs, the succinyl CH₂ groups, and the methyl group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The amide proton (NH) to the carbonyl carbon of the succinyl group and to the aromatic carbons C3 and C4.

Protons of the methyl group to the aromatic carbons C3, C4, and C5.

The succinyl methylene protons to the amide and carboxyl carbonyl carbons.

The aromatic proton adjacent to the benzoic acid's carboxyl group to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A NOESY spectrum could show correlations between the amide proton and nearby aromatic protons, or between the methyl protons and an adjacent aromatic proton, helping to define the preferred orientation of the side chain relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. hmdb.carsc.orgchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, which is a critical step in its identification. For this compound, with the molecular formula C₁₂H₁₃NO₅, the calculated exact mass of the neutral molecule is 251.07937 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 252.08665 or the deprotonated molecule [M-H]⁻ at m/z 250.07210, confirming the elemental composition. hmdb.ca

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions (product ions) provide detailed structural information. The fragmentation of this compound would likely proceed through several key pathways, including cleavage of the amide bond, decarboxylation, and fragmentation of the succinyl side chain.

Predicted Key Fragment Ions in MS/MS Analysis

| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 233 | [M-H₂O]⁺ | Loss of water from a carboxylic acid group |

| 207 | [M-CO₂]⁺ | Decarboxylation of a carboxylic acid group |

| 151 | [C₈H₉NO]⁺ | Cleavage of the amide bond (succinyl side chain loss) |

| 134 | [C₈H₈O₂]⁺ | Cleavage of the amide bond with hydrogen rearrangement |

| 115 | [C₄H₃O₃]⁻ | Succinyl fragment after amide bond cleavage |

| 101 | [C₄H₅O₂]⁺ | Succinyl fragment after amide bond cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of particular functional groups, making these methods excellent for functional group identification. hmdb.carsc.orgchemicalbook.comresearchgate.net

The spectrum of this compound would be characterized by the distinct vibrational modes of its constituent functional groups. The carboxylic acid groups would exhibit a very broad O-H stretching band in the IR spectrum and a sharp, intense C=O stretching band. The secondary amide would show a characteristic N-H stretching vibration and a C=O stretch (Amide I band). The aromatic ring would have C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Medium |

| Amide | N-H stretch | 3250 - 3350 | Weak |

| Amide | C=O stretch (Amide I) | 1640 - 1680 | Medium |

| Aromatic | C-H stretch | 3000 - 3100 | Strong |

| Aromatic | C=C stretch | 1450 - 1600 | Strong |

| Aliphatic | C-H stretch (CH₃, CH₂) | 2850 - 2970 | Medium |

A comprehensive search of scientific literature and chemical databases has been conducted to locate research pertaining to the advanced spectroscopic and structural characterization of the chemical compound This compound .

The investigation focused specifically on identifying studies that utilized the following methodologies for the analysis of this particular compound:

Single Crystal X-ray Diffraction

Powder X-ray Diffraction (PXRD) for polymorphism studies

Chiroptical Spectroscopy , such as Circular Dichroism

While the compound is listed by chemical suppliers, indicating its synthesis, it appears that detailed structural and chiroptical analyses, as specified in the request, have not been published in publicly accessible literature. Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific analyses for this compound.

Computational Chemistry and Theoretical Studies of 3 3 Carboxypropanamido 4 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine the electronic structure and associated properties of 3-(3-Carboxypropanamido)-4-methylbenzoic acid.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the molecular geometry of medium-sized organic molecules like this compound. jmchemsci.comnih.govarxiv.orgmdpi.com The process involves finding the minimum energy conformation on the potential energy surface. A widely used functional for such tasks is B3LYP, often paired with a Pople-style basis set such as 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, especially in the presence of heteroatoms and potential hydrogen bonds. jmchemsci.com

Once the geometry is optimized, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. nih.gov These calculations also yield the harmonic vibrational frequencies, which can be directly compared to experimental infrared (IR) and Raman spectra. These predicted frequencies are crucial for identifying the compound and characterizing its bonding environment.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d)) This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=O (Amide) | 1.23 Å | |

| C-N (Amide) | 1.36 Å | |

| C=O (Carboxylic Acid 1) | 1.21 Å | |

| C-O (Carboxylic Acid 1) | 1.35 Å | |

| C=O (Carboxylic Acid 2) | 1.21 Å | |

| C-O (Carboxylic Acid 2) | 1.35 Å | |

| Bond Angles | ||

| O=C-N (Amide) | 122.5° | |

| C-N-C (Amide-Aromatic) | 128.0° | |

| O=C-O (Carboxylic Acid 1) | 124.0° |

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups This table presents hypothetical data for illustrative purposes.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3550 |

| Amide | N-H Stretch | 3410 |

| Carboxylic Acid | C=O Stretch | 1765 |

| Amide | C=O Stretch (Amide I) | 1690 |

| Amide | N-H Bend (Amide II) | 1545 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

While DFT is highly efficient, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) more rigorously account for electron correlation. rsc.orgrsc.org For a molecule of this size, high-level ab initio calculations are typically performed as single-point energy calculations on geometries previously optimized with DFT. These highly accurate energies are critical for constructing precise potential energy surfaces and for calculating reaction pathway energetics, where small energy differences can significantly impact predicted kinetics and thermodynamics.

Conformational Analysis and Potential Energy Surfaces of the Compound

The presence of several single bonds in this compound allows for considerable conformational freedom. The key rotatable bonds include the C-N amide bond, the N-C bond connecting the amide to the phenyl ring, and the bonds associated with the two carboxyl groups. A conformational analysis is essential to identify the most stable low-energy structures.

This analysis is performed by systematically rotating one or more of these bonds (defining a dihedral angle) and calculating the molecule's energy at each increment. The resulting data is used to plot a potential energy surface (PES), which maps the energy as a function of the molecule's geometry. Minima on the PES correspond to stable conformers, while maxima represent the energy barriers to rotation. This analysis can reveal the preference for cis or trans conformations of the amide bond and the spatial orientation of the two carboxy groups, which may be influenced by steric hindrance from the methyl group and potential intramolecular hydrogen bonding.

Table 3: Hypothetical Relative Energies of Stable Conformers This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (O=C-N-C) | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° (trans) | 45.2° | 0.00 |

| B | 179.1° (trans) | -135.8° | 1.25 |

| C | -2.1° (cis) | 50.1° | 3.50 |

| D | -1.8° (cis) | -130.5° | 4.80 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations can describe the explicit behavior of the molecule in a solution, providing insights into its dynamics and intermolecular interactions over time. acs.orgrsc.org

In a typical MD setup, the molecule is placed in a simulation box filled with a defined number of solvent molecules, such as water. The system's behavior is governed by a force field (e.g., AMBER, GROMOS, or OPLS-AA), which is a set of empirical functions and parameters that define the potential energy of the system based on the positions of its atoms. nih.gov By solving Newton's equations of motion, a trajectory is generated that describes how the positions and velocities of all atoms evolve over time.

Analysis of this trajectory can reveal crucial information about the solute-solvent interactions. For this compound, this would include the formation, duration, and geometry of hydrogen bonds between the molecule's amide and carboxyl groups (which act as both hydrogen bond donors and acceptors) and the surrounding water molecules. This provides a detailed picture of the molecule's hydration shell and its preferred interactions in an aqueous environment.

Table 4: Illustrative Hydrogen Bond Analysis from a Hypothetical MD Simulation in Water This table presents hypothetical data for illustrative purposes.

| Hydrogen Bonding Site | Role | Average H-Bonds per Snapshot | Average Lifetime (ps) |

| Amide N-H | Donor | 0.95 | 2.5 |

| Amide C=O | Acceptor | 1.80 | 3.1 |

| Carboxy-1 O-H | Donor | 1.10 | 2.1 |

| Carboxy-1 C=O | Acceptor | 2.15 | 3.5 |

| Carboxy-2 O-H | Donor | 1.05 | 2.2 |

| Carboxy-2 C=O | Acceptor | 2.20 | 3.6 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most important parameters for structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. rsc.orgruc.dknih.gov

The calculated values, known as nuclear shielding constants, are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. To improve accuracy, the predicted shifts are often linearly scaled based on a correlation established between calculated and experimental values for a set of known compounds. acs.org A close match between the predicted and experimental spectra provides strong evidence for the proposed molecular structure.

Table 5: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Shift (GIAO/DFT) | Scaled Predicted Shift | Hypothetical Experimental Shift |

| C=O (Amide) | 165.4 | 170.8 | 171.2 |

| C=O (Carboxy-Benzoic) | 162.1 | 167.4 | 167.9 |

| C=O (Carboxy-Propyl) | 171.8 | 177.4 | 177.1 |

| C-NH (Aromatic) | 135.2 | 139.6 | 140.1 |

| C-CH₃ (Aromatic) | 138.1 | 142.6 | 142.2 |

| CH₃ | 18.9 | 20.1 | 20.5 |

Reaction Pathway Energetics and Transition State Characterization in Reactions involving the Compound

Understanding the reactivity of this compound requires mapping the energetic profiles of its potential chemical transformations. A common and important reaction for this molecule is the hydrolysis of its amide bond. Computational methods can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition state (TS). nih.govacs.orguregina.ca

For a base-catalyzed hydrolysis, the reaction would be modeled by including a hydroxide (B78521) ion as a reactant. The computational workflow involves:

Optimizing Reactant and Product Geometries: The structures of the reactants (the molecule and OH⁻) and the final products (4-methyl-3-aminobenzoic acid and succinate) are optimized.

Locating the Transition State: A search is performed to find the transition state structure, which represents the highest energy point along the lowest energy path connecting reactants and products. For amide hydrolysis, this typically involves the formation of a tetrahedral intermediate. The TS is a first-order saddle point on the PES.

Confirming the Transition State: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-N bond breaking and the C-O bond forming).

This analysis provides a quantitative understanding of the reaction's feasibility and kinetics, offering insights that are often difficult to obtain through experimental means alone.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available preclinical data regarding the biological interaction mechanisms of the chemical compound this compound.

Therefore, it is not possible to provide an article detailing the following aspects for this compound:

Biological Interaction Mechanisms of 3 3 Carboxypropanamido 4 Methylbenzoic Acid Pre Clinical, Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives of 3-(3-Carboxypropanamido)-4-methylbenzoic acid for Mechanistic Insights

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. This is typically achieved through the systematic synthesis and evaluation of analogs and derivatives.

Systematic Modification of Functional Groups and Linkers to Probe Binding Determinants

No studies have been published that describe the systematic modification of the functional groups or the linker region of this compound. Such modifications, for instance, altering the carboxylic acid groups, the amide linker, or the methyl group on the benzoic acid ring, would be essential to probe the key structural features required for any potential biological activity and to understand the determinants of molecular recognition by a biological target.

Correlation of Structural Changes with Biological Activity and Binding Profiles

As there are no reported synthesis and activity data for analogs of this compound, it is not possible to establish any correlation between structural modifications and biological activity or binding profiles. This lack of SAR data precludes any rational design of more potent or selective derivatives.

Exploratory In Vivo Mechanistic Investigations in Model Organisms (e.g., zebrafish, C. elegans) for Target Validation and Pathway Confirmation

Simple model organisms like zebrafish (Danio rerio) and the nematode worm (Caenorhabditis elegans) are often used in the early stages of drug discovery for in vivo target validation and to confirm the relevance of pathways identified in vitro. A search of the available literature indicates that no such exploratory in vivo mechanistic investigations have been conducted for this compound. Therefore, its effects in a whole-organism context have not been characterized.

Advanced Analytical Methodologies for the Detection and Quantification of 3 3 Carboxypropanamido 4 Methylbenzoic Acid in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation of analytes from complex matrices prior to their quantification. The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

For a non-volatile and polar compound like 3-(3-Carboxypropanamido)-4-methylbenzoic acid, High-Performance Liquid Chromatography (HPLC) would be the most probable chromatographic technique for its separation and quantification. A reversed-phase HPLC method would likely be developed, utilizing a C18 or similar stationary phase.

Method development would involve the systematic optimization of several parameters to achieve adequate separation from matrix components and potential impurities.

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Starting Conditions | Optimization Goal |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Achieve good peak shape and retention. |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., 0.1% formic acid) | Optimize resolution and run time. |

| Flow Rate | 1.0 mL/min | Balance analysis time with separation efficiency. |

| Column Temperature | 25-40 °C | Improve peak symmetry and reproducibility. |

| Detection Wavelength | UV detection at an absorbance maximum | Maximize sensitivity. |

Validation of the developed HPLC method would be crucial to ensure its reliability and would typically include the assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of the polar and non-volatile this compound by Gas Chromatography (GC) is generally not feasible. However, GC could be employed following a derivatization step to convert the analyte into a more volatile and thermally stable compound. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with a silylating agent or an alcohol in the presence of a catalyst.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a potential alternative to both HPLC and GC. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique can offer faster separations and reduced solvent consumption compared to HPLC. For a compound like this compound, SFC could potentially provide efficient separation, particularly with the use of polar co-solvents to modify the mobile phase polarity.

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of compounds in complex matrices, offering both high resolution and confident identification.

LC-MS/MS Method Development for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the gold standard for the trace analysis of this compound in biological or environmental samples. The high selectivity and sensitivity of MS/MS detection, particularly in Multiple Reaction Monitoring (MRM) mode, would allow for quantification at very low concentrations while minimizing matrix interference.

Method development would focus on optimizing both the chromatographic separation and the mass spectrometric parameters.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Setting | Optimization Goal |

| Ionization Mode | Electrospray Ionization (ESI) Negative | Maximize ion signal for the deprotonated molecule. |

| Precursor Ion [M-H]⁻ | To be determined | Isolation of the parent ion. |

| Product Ions | To be determined from fragmentation studies | Selection of specific fragments for quantification and confirmation. |

| Collision Energy | To be optimized | Achieve efficient fragmentation of the precursor ion. |

GC-MS for Metabolite Profiling (if applicable)

If this compound is subject to metabolic transformation, Gas Chromatography-Mass Spectrometry (GC-MS) could be a valuable tool for metabolite profiling, provided that the metabolites are either volatile or can be derivatized. The mass spectrometer provides structural information that can aid in the identification of unknown metabolites.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary electrophoresis (CE) offers a powerful technique for the separation of "this compound" from intricate sample matrices, owing to its high separation efficiency, minimal sample consumption, and rapid analysis times. The separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. For a dicarboxylic acid like the target compound, its charge-to-size ratio will be a primary determinant of its electrophoretic mobility.

Method development for the CE analysis of "this compound" would involve the careful optimization of several key parameters. The composition and pH of the background electrolyte (BGE) are critical. A basic BGE, such as a borate (B1201080) or phosphate (B84403) buffer, would ensure that both carboxylic acid groups are deprotonated, imparting a negative charge on the molecule and facilitating its migration towards the anode. The concentration of the BGE influences the ionic strength of the medium, which in turn affects the electroosmotic flow (EOF) and the resolution of the separation.

To enhance separation efficiency and manage the EOF, modifiers can be added to the BGE. For instance, cationic surfactants like cetyltrimethylammonium bromide (CTAB) can be employed to reverse the EOF, which can be advantageous for the separation of anions. nih.gov The choice of detection method is also crucial. Given the presence of the benzoic acid moiety, direct UV detection is a viable option. The aromatic ring is expected to exhibit significant absorbance at wavelengths around 200-230 nm.

The following interactive data table illustrates a hypothetical CE method for the quantification of "this compound" in a buffered aqueous solution.

| Parameter | Condition |

|---|---|

| Instrument | Commerical CE System with UV Detector |

| Capillary | Uncoated Fused-Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer |

| pH of BGE | 9.2 |

| Applied Voltage | 25 kV |

| Injection Mode | Hydrodynamic (50 mbar for 5 s) |

| Detection Wavelength | 214 nm |

| Migration Time | ~ 6.5 min |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods provide alternative approaches for the quantification of "this compound". While direct UV spectrophotometry is possible due to the aromatic ring, its sensitivity and selectivity in complex matrices can be limited. Therefore, derivatization strategies are often employed to enhance the molar absorptivity or to introduce a fluorescent tag, thereby significantly improving the limits of detection.

For spectrophotometric analysis, a common approach involves a derivatization reaction that produces a colored product. For instance, carboxylic acids can be reacted with reagents like 2-nitrophenylhydrazine (B1229437) in the presence of a coupling agent to form colored hydrazides. tandfonline.com The intensity of the resulting color, measured at a specific wavelength, is proportional to the concentration of the analyte.

Fluorometric assays offer even greater sensitivity. Since "this compound" is not natively fluorescent, a derivatization step is necessary to attach a fluorophore to one or both of its carboxylic acid groups. A variety of fluorescent labeling reagents are available for carboxylic acids, such as 1-pyrenemethanol (B17230) and 9-chloromethyl anthracene. tandfonline.comoup.com The reaction with these reagents yields highly fluorescent esters that can be detected at very low concentrations. The choice of derivatization reagent will depend on the desired excitation and emission wavelengths, as well as the reaction conditions compatible with the analyte and the sample matrix.

The following interactive data table provides a representative example of a fluorometric assay for "this compound" following derivatization.

| Parameter | Condition/Value |

|---|---|

| Derivatization Reagent | 1-Pyrenemethanol |

| Reaction Conditions | Presence of a coupling agent (e.g., DCC), in an aprotic solvent |

| Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 376 nm |

| Linear Range | 10 nM - 1 µM |

| Limit of Detection (LOD) | 2.5 nM |

| Limit of Quantification (LOQ) | 8.0 nM |

Electrochemical Detection Methods for the Compound

Electrochemical methods present a highly sensitive and often cost-effective approach for the analysis of "this compound". These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. While the carboxylic acid groups themselves are not readily electroactive, the aromatic moiety can potentially be oxidized at a sufficiently high positive potential. However, direct electrochemical detection can suffer from poor selectivity and electrode fouling in complex samples.

To overcome these limitations, modified electrodes are frequently used to enhance the sensitivity and selectivity of the detection. The surface of a working electrode (e.g., glassy carbon, gold, or platinum) can be modified with various materials such as nanoparticles, polymers, or enzymes that can either catalyze the electrochemical reaction of the target analyte or selectively bind to it. For dicarboxylic acids, electrodes modified with metal nanoparticles have shown promise in improving the electrochemical response.

Another strategy for the electrochemical detection of carboxylic acids involves indirect methods. For example, a redox-active species can be incorporated into the analytical system, and the interaction of the target analyte with this species can lead to a measurable change in its electrochemical signal. The binding of "this compound" to a specific receptor immobilized on an electrode surface could alter the electron transfer properties of a redox probe, providing a basis for quantification.

The following interactive data table outlines a hypothetical electrochemical detection method using a modified glassy carbon electrode.

| Parameter | Condition/Value |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode modified with Platinum Nanoparticles |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution |

| pH of Electrolyte | 7.0 |

| Potential Range | +0.4 V to +1.2 V vs. Ag/AgCl |

| Oxidation Peak Potential | ~ +0.85 V vs. Ag/AgCl |

| Limit of Detection (LOD) | 50 nM |

| Limit of Quantification (LOQ) | 150 nM |

Potential Applications of 3 3 Carboxypropanamido 4 Methylbenzoic Acid in Materials Science and Industrial Processes

Utilization as a Monomer in Polymer Synthesis

The presence of two reactive carboxylic acid groups allows 3-(3-Carboxypropanamido)-4-methylbenzoic acid to function as a monomer in polycondensation reactions. This process can be used to synthesize a variety of polymers, including polyesters and polyamides, by reacting it with appropriate co-monomers such as diols or diamines.

The specific structure of this monomer offers several avenues for designing polymeric materials with tailored properties. The rigid aromatic ring and the amide group can impart significant thermal stability and mechanical strength to the resulting polymer backbone. researchgate.netmdpi.com The introduction of such rigid frameworks is a known strategy for enhancing the performance of polyesters. researchgate.net Furthermore, the amide linkage provides sites for hydrogen bonding between polymer chains, which can further increase strength and influence the material's melting point and solubility.

By carefully selecting the co-monomer, a wide range of properties can be achieved. For instance, using long, flexible aliphatic diols could result in semi-crystalline polymers with lower melting points and increased ductility, whereas using aromatic diols could produce high-performance, rigid plastics with high glass transition temperatures. mdpi.comresearchgate.net This adaptability allows for the creation of materials suitable for diverse applications, from engineering plastics to specialty fibers.

Table 1: Potential Polymer Properties Based on Co-monomer Selection

| Co-monomer Type | Expected Polymer | Potential Properties |

|---|---|---|

| Aliphatic Diols | Aliphatic-Aromatic Polyester (B1180765) | Enhanced flexibility, biodegradability, lower melting point. mdpi.com |

| Aromatic Diols | Wholly Aromatic Polyester | High thermal stability, high strength, chemical resistance. researchgate.netnih.gov |

| Aliphatic Diamines | Aliphatic-Aromatic Polyamide | Good mechanical properties, potential for hydrogen bonding. |

To confirm the successful synthesis and to understand the properties of polymers derived from this compound, a suite of characterization techniques would be employed.

Structural Analysis : Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the chemical structure of the polymer, verifying the formation of ester or amide bonds, and ensuring the incorporation of the monomer units. researchgate.netmdpi.com

Molecular Weight Determination : Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is used to determine the molecular weight and molecular weight distribution (polydispersity index) of the synthesized polymers, which are crucial parameters influencing mechanical properties. mdpi.comresearchgate.net

Thermal Properties : The thermal stability and behavior of the polymers are assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.com TGA measures the temperature at which the polymer degrades, indicating its thermal stability, while DSC identifies key thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). mdpi.commdpi.com

Mechanical Performance : The mechanical properties, including tensile strength, modulus, and elongation at break, would be evaluated through tensile testing to determine the material's suitability for various applications. researchgate.net

Role as a Linker or Building Block in Supramolecular Chemistry

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent bonds. The distinct functional groups and geometry of this compound make it an excellent candidate for use as a linker or building block in this field.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters connected by organic linker molecules. nih.govrsc.org Dicarboxylic acids are commonly used as linkers, where the carboxylate groups coordinate with the metal centers to build a porous, three-dimensional structure. nih.gov

The two carboxylic acid groups on this compound can be deprotonated to act as coordination sites for metal ions (e.g., Zinc, Copper, Zirconium), forming a stable framework. rroij.combrieflands.com The length and relative rigidity of the molecule would dictate the pore size and topology of the resulting MOF, which in turn influences its properties for applications such as gas storage, separation, and catalysis. nih.gov The internal amide group could also potentially interact with guest molecules within the pores through hydrogen bonding.

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. nih.govnih.gov this compound possesses multiple functional groups capable of participating in these interactions:

Hydrogen Bonding : The carboxylic acid and amide groups are strong hydrogen bond donors and acceptors. This can lead to the formation of well-defined supramolecular structures such as tapes, sheets, or helical assemblies. nih.gov

π-π Stacking : The aromatic benzene (B151609) ring can interact with other aromatic rings through π-π stacking, further stabilizing the self-assembled structures.

Hydrophobic Interactions : The methyl group and the hydrocarbon portion of the molecule contribute to hydrophobic effects, particularly in aqueous environments. nih.gov

These combined interactions can drive the self-assembly of the molecule into complex architectures like nanofibers, vesicles, or hydrogels, which have potential applications in drug delivery and tissue engineering. nih.govnih.gov

Application as an Additive or Modifier in Composite Materials

Beyond its use as a primary building block, this compound can also be employed as an additive to modify the properties of existing polymers and create advanced composite materials. Research has shown that similar molecules like benzoic acid can be incorporated into the crystalline phases of polymers, acting as functional guest molecules. mdpi.com

Catalytic Applications and Ligand Design for Metal Catalysts

The presence of two carboxylate groups and an amide functionality makes this compound an interesting candidate for ligand design in transition-metal catalysis. Benzoic acid derivatives are known to be important structural motifs that can be functionalized to create ligands for various catalytic reactions. scispace.comnih.gov The dicarboxylic nature of this compound allows for the formation of stable chelate complexes with metal ions, which can influence the reactivity and selectivity of the catalyst. researchgate.net

The design of ligands is crucial for controlling the outcome of catalytic C-H bond functionalization, a powerful tool in organic synthesis. scispace.comnih.govresearchgate.net For instance, specific ligands can direct a metal catalyst to activate a particular C-H bond on a substrate, enabling the synthesis of complex molecules in a more efficient manner. scispace.comresearchgate.net The structure of this compound, with its defined stereochemistry and multiple coordination sites, could be exploited to create a chiral environment around a metal center, potentially leading to applications in asymmetric catalysis.

Transition metal complexes involving Schiff bases derived from amino acids, which share some structural similarities with the target molecule, have demonstrated utility in catalysis and organic synthesis. chesci.com The amide bond in this compound provides a rigid backbone that, in combination with the two carboxylic acid groups, could be used to synthesize ligands with specific spatial arrangements. This tailored ligand architecture can be critical in optimizing the performance of metal catalysts for a variety of chemical transformations.

Table 1: Potential Catalytic Applications Based on Structural Features

| Structural Feature | Potential Application in Catalysis | Rationale |

| Two Carboxylic Acid Groups | Formation of stable chelate complexes with metal ions | Dicarboxylic acids can act as bidentate ligands, enhancing catalyst stability and influencing selectivity. researchgate.net |

| Amide Linkage | Rigid ligand backbone | Provides structural rigidity, which can lead to higher selectivity in catalytic reactions. |

| Benzoic Acid Derivative | Platform for C-H functionalization catalysis | Benzoic acid scaffolds are versatile for designing ligands that direct metal catalysts to specific sites. scispace.comnih.govresearchgate.net |

Chemical Probes and Tags in Biological Systems Research (without clinical focus)

Small molecules, often referred to as chemical probes, are invaluable tools for understanding protein function and validating new targets in biological research. nih.gov The development of effective chemical probes often involves the synthesis of molecules that can selectively interact with a protein of interest. nih.gov The structure of this compound provides a scaffold that could be chemically modified to create such probes.

While amides are prevalent in pharmaceuticals, their synthesis and functionalization are also central to the creation of research tools. acs.orgrsc.org The synthesis of amides from carboxylic acids and amines is a fundamental reaction in organic chemistry, allowing for the modular assembly of complex molecules. rasayanjournal.co.inacs.orgnih.gov This modularity would allow for the systematic modification of the this compound structure to optimize its properties as a chemical probe. For instance, variations in the length of the dicarboxylic acid chain or substitutions on the benzoic acid ring could be explored to fine-tune the probe's interaction with its biological target.

Table 2: Potential Modifications for Chemical Probe Development

| Modification Site | Type of Modification | Purpose in Chemical Probe Design |

| Carboxylic Acid Groups | Attachment of fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers | To enable detection, purification, or identification of binding partners. |

| Benzoic Acid Ring | Introduction of various substituents | To modulate binding affinity, selectivity, and cell permeability. |

| Amide Linkage | Isosteric replacement | To investigate the importance of the hydrogen bond donor/acceptor properties for target interaction. |

Future Directions and Emerging Research Avenues for 3 3 Carboxypropanamido 4 Methylbenzoic Acid

Exploration of Novel Synthetic Pathways and Biocatalysis for the Compound

The development of efficient and sustainable methods for synthesizing 3-(3-Carboxypropanamido)-4-methylbenzoic acid and its derivatives is a primary area for future research.

Novel Synthetic Pathways: Traditional amide bond formation often involves coupling agents that can generate significant waste. Future synthetic strategies could focus on greener and more atom-economical approaches. One promising avenue is the exploration of catalytic N-acylation reactions, which can provide high yields and enantioselectivities for structurally related aromatic acyl amides. Another approach could involve the direct amidation of dicarboxylic acids with amines using heterogeneous catalysts, a method that has shown success for similar structures and offers the advantage of catalyst reusability. The development of novel synthetic routes for N-acyl amino acid conjugates, potentially through multi-step reactions involving intermediates like N-acyl benzotriazoles, could also be adapted for this specific compound.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Lipases, in particular, have been widely used for amidation reactions. Future research could investigate the enzymatic synthesis of this compound, potentially through lipase-catalyzed aminolysis of an ester precursor. The direct amidation of the parent dicarboxylic acid using lipases is another area ripe for exploration. The use of dicarboxylic acid derivatives, such as activated esters, in biocatalyzed reactions could also provide efficient pathways to the target compound and its analogues.

Below is a table summarizing potential synthetic approaches:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic N-acylation | High yields, potential for stereocontrol. | Identifying suitable catalysts and optimizing reaction conditions. |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste. | Screening and developing robust heterogeneous catalysts. |

| N-acyl Benzotriazole Intermediates | Versatility in forming amino acid conjugates. | Adapting the methodology for the specific reactants. |

| Lipase-catalyzed Amidation | High selectivity, mild reaction conditions. | Enzyme screening and process optimization. |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Capabilities

Computational chemistry offers powerful tools to understand the structure, properties, and reactivity of this compound at a molecular level.

Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential synthetic reactions, such as amide bond formation. This can help in optimizing reaction conditions and designing more efficient catalysts. Computational studies can also provide insights into the conformational preferences of the molecule, which is crucial for understanding its interactions with biological targets or its self-assembly in materials.

Predictive Capabilities: Quantitative Structure-Activity Relationship (QSAR) models can be developed for derivatives of this compound to predict their biological activities. Molecular docking studies can be used to predict the binding modes of this compound and its analogues to specific protein targets, guiding the design of new bioactive molecules. Computational analysis of frontier molecular orbitals (HOMO-LUMO) can provide information about the molecule's reactivity and potential for electronic applications.

Identification of New Biological Targets and Pathways through Mechanistic Studies (without clinical implications)

The structural similarity of this compound to N-acylanthranilic acids and other aminobenzoic acid derivatives suggests potential biological activity.

Identification of Biological Targets: Screening this compound against a panel of biological targets could uncover novel interactions. Given that many aminobenzoic acid derivatives possess antimicrobial properties, investigating its effects on bacterial or fungal growth could be a fruitful area of research.

Development of Structure-Based Design Strategies Focused on Target Interaction and Molecular Recognition

Should a specific biological target be identified, structure-based design can be employed to optimize the interaction of this compound with its binding site.

Molecular Recognition: The two carboxylic acid groups and the amide linkage provide multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition. Studies on how this molecule interacts with synthetic receptors or self-assembles through intermolecular forces would provide fundamental insights into its recognition properties. The recognition of dicarboxylic acids by various receptors is a well-studied area, and these principles can be applied to understand and predict the binding behavior of the target compound.

Structure-Based Design: If a crystal structure of a target protein in complex with this compound or a close analog is obtained, it would provide a detailed map for designing more potent and selective derivatives. The flexibility of the propanamide linker and the potential for substitution on the benzoic acid ring offer numerous possibilities for modification to enhance binding affinity and specificity.

Innovation in Materials Science Applications and Advanced Functionalization of Derived Structures

The dicarboxylic acid nature of this compound makes it an attractive building block for the synthesis of novel materials.

Functional Materials: Aromatic carboxylic acids are versatile components in the design of coordination polymers and metal-organic frameworks (MOFs). The incorporation of this compound into such frameworks could lead to materials with interesting properties, such as porosity for gas storage or separation, or fluorescence for sensing applications. The functionalization of nanoparticles with aromatic carboxylic acids is another promising area for creating new materials with applications in catalysis or sensing.

Advanced Functionalization: The carboxylic acid and amino groups of the parent molecules (before the final amide bond formation) offer sites for further chemical modification. This could lead to the synthesis of a wide range of derivatives with tailored properties. For example, the carboxylic acid groups could be converted to esters or other functional groups, while the aromatic ring could be further substituted to modulate the electronic and steric properties of the molecule. This functionalization could be used to create novel polymers, dendrimers, or other advanced materials.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-(3-Carboxypropanamido)-4-methylbenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves amidation or carboxypropanamido group introduction to a 4-methylbenzoic acid scaffold. Key steps include:

- Amidation: Use coupling reagents like HATU or EDC/HOBt to facilitate the reaction between 4-methylbenzoic acid derivatives and 3-carboxypropanamide precursors. Evidence from analogous compounds suggests optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) in polar aprotic solvents (e.g., DMF or DCM) .

- Purification: Employ gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or LC-MS .

- Catalyst Optimization: Ferric chloride (FeCl₃) or DMAP may enhance reaction efficiency in specific steps, as seen in chlorination and acylation of related benzoic acids .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Mass Spectrometry (MS): High-resolution LC-MS (e.g., Q-TOF) confirms molecular weight (exact mass ± 0.001 Da) and detects impurities. For example, 3-(Chlorosulfonyl)-4-methylbenzoic acid derivatives were characterized using exact mass matching (234.00205) .

- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve substituent positions. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carboxypropanamido NH (δ 10–12 ppm) .

- UHPLC-MS/MS: Quantify trace impurities (e.g., <0.1%) using targeted MRM transitions, as applied in non-targeted screening of benzoic acid analogs .

Advanced: How can researchers resolve contradictions in solubility data across experimental setups?

Methodological Answer:

Discrepancies often arise from solvent polarity, temperature, and crystallization kinetics. To address this:

- Temperature-Dependent Studies: Measure solubility at multiple temperatures (e.g., 300–350 K) and fit data to the Modified Apelblat equation (A, B, C parameters) or UNIFAC model, as done for 4-methylbenzoic acid in ethanoic acid (mean deviation 2.75%) .

- Solvent Selection: Compare solubility in solvents with varying Hansen parameters (e.g., cyclohexane vs. THF). For example, 4-methylbenzoic acid solubility in 1,4-dioxane at 303 K was 0.12 mol/L, while in ethanol it was 0.08 mol/L .

- Crystallization Control: Use slow cooling (0.5°C/min) to avoid metastable polymorphs, which can alter solubility measurements .

Advanced: What computational models predict solubility and reactivity in diverse solvents?

Methodological Answer:

- UNIFAC and COSMO-RS: Predict activity coefficients and solubility in solvent mixtures. For 4-methylbenzoic acid, UNIFAC group parameters (ArCOOH interactions) achieved <5% deviation in isobutyl ethanoate .

- DFT Calculations: Model transition states for amidation or hydrolysis reactions. For example, B3LYP/6-31G* optimizes geometries and identifies reactive sites on the benzoic acid core .